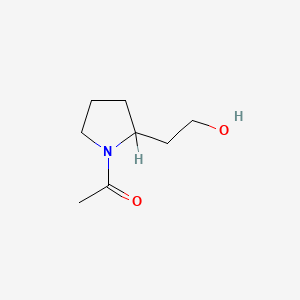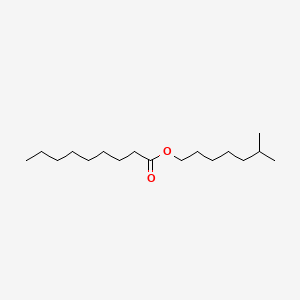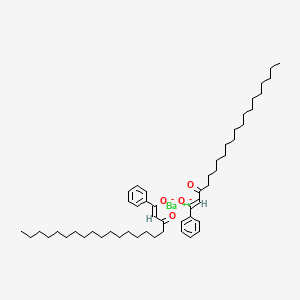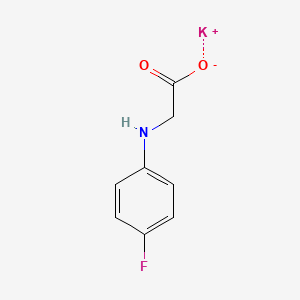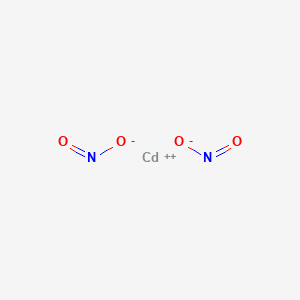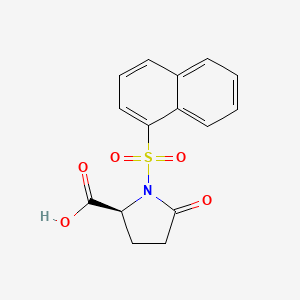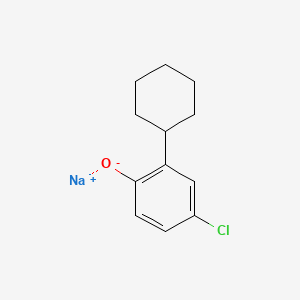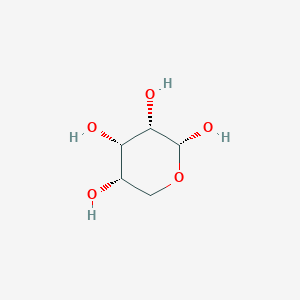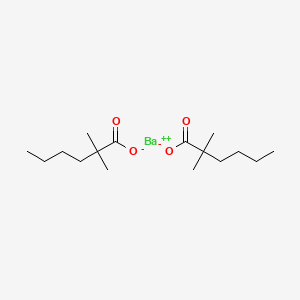
Barium dimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium dimethylhexanoate is an organometallic compound with the chemical formula C16H30BaO4. It is a barium salt of dimethylhexanoic acid and is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium dimethylhexanoate can be synthesized through the reaction of barium hydroxide with dimethylhexanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C8H16O2→Ba(C8H16O2)2+2H2O
This reaction yields this compound and water as a byproduct .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Barium dimethylhexanoate undergoes various chemical reactions, including:
Precipitation Reactions: It can react with sulfate ions to form barium sulfate, a common precipitation reaction.
Double Displacement Reactions: It can participate in double displacement reactions with other ionic compounds.
Common Reagents and Conditions
Sulfate Ions: For precipitation reactions, common reagents include sodium sulfate or potassium sulfate.
Aqueous Solutions: Reactions typically occur in aqueous solutions at room temperature.
Major Products Formed
Barium Sulfate: A major product formed from precipitation reactions with sulfate ions.
Other Barium Salts: Depending on the reagents used, other barium salts can be formed.
Wissenschaftliche Forschungsanwendungen
Barium dimethylhexanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions.
Material Science: It is employed in the synthesis of advanced materials, including barium-based ceramics and polymers.
Biological Studies: It is used in studies involving barium’s effects on biological systems
Wirkmechanismus
The mechanism of action of barium dimethylhexanoate involves its interaction with molecular targets such as enzymes and receptors. Barium ions can influence various biochemical pathways, including those involved in muscle contraction and neurotransmission. The compound’s effects are mediated through its ability to bind to specific molecular targets and alter their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Acetate: Another barium salt with similar properties but different applications.
Barium Chloride: Commonly used in laboratory settings for various chemical reactions.
Barium Sulfate: Widely used as a radiocontrast agent in medical imaging
Uniqueness
Barium dimethylhexanoate is unique due to its specific chemical structure, which imparts distinct properties and applications. Unlike other barium salts, it is particularly useful in catalysis and material science due to its organometallic nature .
Eigenschaften
CAS-Nummer |
94481-49-9 |
|---|---|
Molekularformel |
C16H30BaO4 |
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
barium(2+);2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Ba/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
HYJXRZLNUUVLJY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


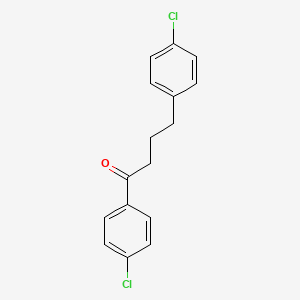


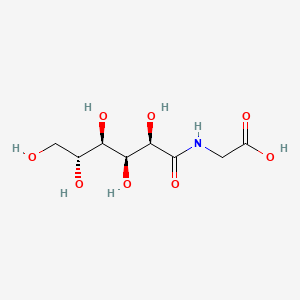
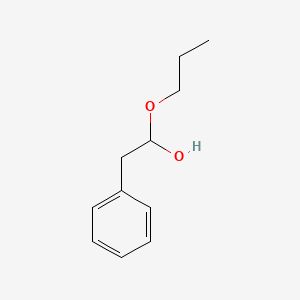
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)
